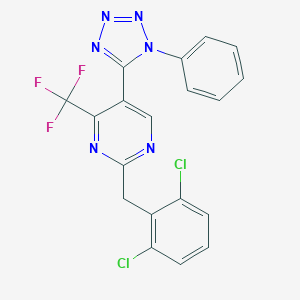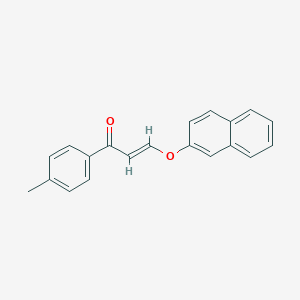
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPT and has a molecular formula of C15H12N4O. It is a white to light yellow crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins in the target organism. For example, in fungi, MPT has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In bacteria, MPT has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been shown to have a range of biochemical and physiological effects. In animals, it has been shown to cause liver and kidney damage at high doses. It has also been shown to have neurotoxic effects in some studies. However, the toxicity of MPT is generally low, and it is considered safe for use in laboratory experiments at appropriate doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one in laboratory experiments is its broad spectrum of biological activity. It has been shown to be effective against a wide range of organisms, including fungi, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield.
One of the main limitations of using MPT in laboratory experiments is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers and laboratory animals. Additionally, the exact mechanism of action of MPT is not fully understood, which can make it difficult to design experiments to investigate its biological activity.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one. One area of interest is the development of MPT-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the synthesis of novel organic materials using MPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of MPT and its potential applications in agriculture.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one involves the reaction of 4-methylbenzyl hydrazine and benzoyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, usually dichloromethane or chloroform, and is carried out under reflux conditions. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MPT has been shown to possess antifungal, antibacterial, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, MPT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. It has also been incorporated into polymers to enhance their mechanical and thermal properties.
In agriculture, MPT has been shown to have herbicidal activity against various weed species. It has also been investigated as a potential growth regulator for crops.
Propiedades
Nombre del producto |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-15(19)17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
Clave InChI |
ILWFVTXUUMAVBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)



![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)